[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea is a chemical compound with the molecular formula C6H6BrN3S2 and a molecular weight of 264.16 g/mol.
Preparation Methods
The synthesis of [(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea typically involves the reaction of 4-bromothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of [(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
[(E)-[(4-bromothiophen-3-yl)methylidene]amino]thiourea can be compared with other thiourea derivatives, such as:
[(E)-[(4-chlorothiophen-3-yl)methylidene]amino]thiourea: Similar structure but with a chlorine atom instead of bromine.
[(E)-[(4-fluorothiophen-3-yl)methylidene]amino]thiourea: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms present.
Properties
IUPAC Name |
[(E)-(4-bromothiophen-3-yl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S2/c7-5-3-12-2-4(5)1-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPIFWBONTMLQ-XLUWADSXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CS1)Br)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.